molecular formula C13H24N2O4 B13325055 1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate

1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate

Cat. No.: B13325055
M. Wt: 272.34 g/mol
InChI Key: JSJDOUVNSKBEFM-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and amino groups, along with two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl substituents. One common method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by esterification reactions to introduce the ester functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of efficient catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate is unique due to its specific combination of tert-butyl, methyl, and amino groups, along with two ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-9-8-13(14,10(16)18-5)6-7-15(9)11(17)19-12(2,3)4/h9H,6-8,14H2,1-5H3

InChI Key

JSJDOUVNSKBEFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)(C(=O)OC)N

Origin of Product

United States

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